Dimethyl bromomalonate
Overview
Description
Dimethyl bromomalonate is an organic compound with the molecular formula C5H7BrO4. It is typically a colorless or slightly yellow liquid that is soluble in organic solvents such as ethanol and ether. This compound is primarily used as a reagent in organic synthesis for the preparation of other organic compounds, including pharmaceutical intermediates and fluorescent dyes .
Mechanism of Action
Target of Action
Dimethyl bromomalonate is a chemical compound that primarily targets olefins . Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
This compound interacts with its targets through a manganese (III)-promoted free-radical chain addition reaction . This reaction leads to the formation of dimethyl 2-bromoalkylmalonates . Additionally, it can undergo an organocatalyzed Michael addition to nitrostyrenes, yielding synthetically useful nitrocyclopropanes .
Result of Action
The primary result of this compound’s action is the formation of dimethyl 2-bromoalkylmalonates and nitrocyclopropanes . These compounds have potential synthetic utility, suggesting that this compound could be used in the synthesis of various other compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of manganese (III) is necessary for its free-radical chain addition reaction with olefins . Additionally, the organocatalyzed Michael addition of this compound to nitrostyrenes requires specific conditions . Therefore, the efficacy and stability of this compound’s action can be affected by the chemical environment in which it is used.
Preparation Methods
Dimethyl bromomalonate can be synthesized by reacting dimethyl malonate with hydrogen bromide. The reaction is usually carried out in the presence of a solvent like ethanol, and the mixture is heated to facilitate the reaction. The specific preparation steps involve careful control of reaction conditions to ensure safety and achieve a good yield .
Chemical Reactions Analysis
Dimethyl bromomalonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: It undergoes manganese (III)-promoted free-radical chain addition reactions with olefins to yield dimethyl 2-bromoalkylmalonates.
Michael Addition: It can be used in organocatalyzed Michael addition reactions with nitrostyrenes to produce nitrocyclopropanes.
Reactions with Arylnitroso Compounds: It reacts readily with arylnitroso compounds to yield N-aryl-C,C-dimethoxycarbonylnitrones.
Common reagents and conditions used in these reactions include manganese (III) for free-radical additions and various catalysts for Michael additions. The major products formed from these reactions are often intermediates for further synthetic applications.
Scientific Research Applications
Dimethyl bromomalonate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceutical intermediates that are crucial for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Dimethyl bromomalonate can be compared with other brominated malonates such as:
Diethyl bromomalonate: Similar in structure but with ethyl groups instead of methyl groups.
Diethyl dibromomalonate: Contains two bromine atoms, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its specific reactivity patterns and its utility in synthesizing a wide range of organic compounds.
Properties
IUPAC Name |
dimethyl 2-bromopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOJKROKMMQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235811 | |
Record name | Dimethyl bromomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868-26-8 | |
Record name | 1,3-Dimethyl 2-bromopropanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl bromomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 868-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl bromomalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl bromomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL BROMOMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V5M6E7E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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